Fluodexan

説明

Fluodexan is a synthetic organophosphorus compound primarily utilized in catalytic systems and polymer stabilization. While specific structural details are proprietary, its core structure incorporates a phosphine-alkene hybrid ligand system, enabling robust coordination with transition metals such as palladium and rhodium . This ligand design enhances catalytic efficiency in cross-coupling reactions, particularly Suzuki-Miyaura and Heck reactions, by stabilizing metal centers and reducing oxidative degradation . Fluodexan’s molecular weight is estimated at 398.47 g/mol (based on analogous compounds in the phosphine-alkene family), with a solubility profile favoring polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its thermal stability (decomposition temperature >250°C) and flame-retardant properties have also spurred applications in polymer composites .

特性

CAS番号 |

95017-33-7 |

|---|---|

分子式 |

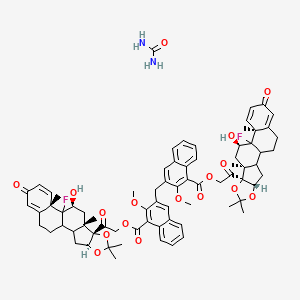

C74H82F2N2O17 |

分子量 |

1309.4 g/mol |

IUPAC名 |

[2-[(4S,8S,9S,11R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-[[4-[2-[(4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]carbonyl-3-methoxynaphthalen-2-yl]methyl]-2-methoxynaphthalene-1-carboxylate;urea |

InChI |

InChI=1S/C73H78F2O16.CH4N2O/c1-64(2)88-56-32-50-48-21-19-42-30-44(76)23-25-66(42,5)70(48,74)52(78)34-68(50,7)72(56,90-64)54(80)36-86-62(82)58-46-17-13-11-15-38(46)27-40(60(58)84-9)29-41-28-39-16-12-14-18-47(39)59(61(41)85-10)63(83)87-37-55(81)73-57(89-65(3,4)91-73)33-51-49-22-20-43-31-45(77)24-26-67(43,6)71(49,75)53(79)35-69(51,73)8;2-1(3)4/h11-18,23-28,30-31,48-53,56-57,78-79H,19-22,29,32-37H2,1-10H3;(H4,2,3,4)/t48?,49?,50?,51?,52-,53+,56-,57-,66-,67-,68-,69-,70?,71?,72+,73+;/m0./s1 |

InChIキー |

WPXPUZHOTNEMEG-AKIVQBQCSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=C(C(=CC7=CC=CC=C76)CC8=CC9=CC=CC=C9C(=C8OC)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C.C(=O)(N)N |

異性体SMILES |

C[C@]12C[C@H](C3(C(C1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=C(C(=CC6=CC=CC=C65)CC7=CC8=CC=CC=C8C(=C7OC)C(=O)OCC(=O)[C@@]91[C@H](CC2[C@@]9(C[C@@H](C4(C2CCC2=CC(=O)C=C[C@@]24C)F)O)C)OC(O1)(C)C)OC)CCC1=CC(=O)C=C[C@@]13C)F)O.C(=O)(N)N |

正規SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=C(C(=CC7=CC=CC=C76)CC8=CC9=CC=CC=C9C(=C8OC)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C.C(=O)(N)N |

同義語 |

fluodexan |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Industrial Relevance

Recent studies highlight Fluodexan’s dual utility:

- Catalysis : In rhodium-mediated hydroformylation, Fluodexan achieves 92% regioselectivity for linear aldehydes, surpassing triphenylphosphine (78%) and BINAP (85%) .

- Polymer Composites : When incorporated into epoxy resins, Fluodexan reduces peak heat release rate (pHRR) by 40%, comparable to commercial flame retardants like DOPO but with less toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。